6-(3-Methylsulfonylphenyl)nicotinic acid
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Overview
Description
6-(3-Methylsulfonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylsulfonylphenyl)nicotinic acid typically involves the introduction of the methylsulfonyl group to the phenyl ring followed by the attachment of the nicotinic acid moiety. One common method involves the reaction of 3-methylsulfonylphenylboronic acid with nicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multicomponent synthesis techniques. These methods allow for the efficient production of various derivatives by combining multiple reactants in a single reaction vessel. The use of environmentally friendly and cost-effective reagents is emphasized to meet the demands of green chemistry .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylsulfonylphenyl)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(3-Methylsulfonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 6-(3-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.
6-Methylsulfonylphenyl Derivatives: Compounds with similar structural features but different functional groups attached to the phenyl ring.
Uniqueness
6-(3-Methylsulfonylphenyl)nicotinic acid is unique due to the presence of both the methylsulfonyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKJJLSMVRWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688176 |
Source
|
Record name | 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-03-2 |
Source
|
Record name | 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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